(4-Chloro-3-fluorophenyl)urea
Overview
Description
“(4-Chloro-3-fluorophenyl)urea” is a chemical compound with the molecular formula C7H6ClFN2O . It is a urea derivative that contains aryl moieties .
Synthesis Analysis
The synthesis of urea derivatives, including “this compound”, involves the reaction of amines with the appropriate iso(thio)cyanate . The synthesis process is characterized by 1H NMR, 13C NMR, FT-IR, and LCMS spectral techniques .Molecular Structure Analysis
The molecular structure of “this compound” has been investigated experimentally and theoretically using Gaussian 09 and Schrödinger Materials Science Suite software packages . The stability of the molecule arises from hyper-conjugative interaction and charge delocalization .Chemical Reactions Analysis
“this compound” is a solid at room temperature . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 188.59 . It is a powder at room temperature .Scientific Research Applications
Antifungal Activity
- Antifungal Properties : Studies have shown that compounds containing 4-fluorophenyl urea demonstrate antifungal activity against organisms like A. niger and F. oxyporum. These compounds have been compared with other fungicides like Dithane M-45 for their effectiveness, suggesting potential use in agricultural fungicides (Mishra, Singh, & Wahab, 2000).
Structural Analysis and Chemical Properties
- Crystal Structure Analysis : Research involving the crystal structure of benzoylurea pesticides, which include (4-Chloro-3-fluorophenyl)urea derivatives, provides insights into their molecular arrangements and interactions. This information is crucial for understanding their mode of action and effectiveness (Jeon, Kang, Lee, & Kim, 2014).
Novel Synthesis and Properties
- Synthesis of Urea Derivatives : Research has focused on the synthesis of various urea derivatives, including those with (4-Chloro-3-fluorophenyl) components. These studies provide insights into the chemical properties and potential applications of these compounds in different fields, such as medicinal chemistry and material science (Danilov, Burmistrov, Rasskazova, & Butov, 2020).
Herbicidal Applications
- Herbicidal Activity : Some studies have explored the use of fluorophenyl urea derivatives as selective herbicides, particularly in grain sorghum. Their effectiveness as herbicides and their selectivity properties have been a subject of research, suggesting potential applications in agriculture (Gardner, Pilgram, Brown, & Bozarth, 1985).
Cytokinin Activity
- Cytokinin-Like Activity : Urea derivatives, including those with chloro and fluorophenyl groups, have been found to exhibit cytokinin-like activity, which can influence cell division and differentiation in plants. This has implications for their use in plant growth regulation and agricultural biotechnology (Ricci & Bertoletti, 2009).
Antipsoriatic Properties
- Potential in Psoriasis Treatment : Research into compounds containing fluorophenyl urea structures has revealed their potential in treating autoimmune diseases like psoriasis. The compounds have shown significant effects in animal models, suggesting possible therapeutic applications (Li et al., 2016).
Pharmaceutical and Medical Research
Novel Anticonvulsant Agents : The synthesis and evaluation of this compound derivatives have been explored for their potential as anticonvulsant agents, indicating a possible application in pharmaceuticals (Amir, Ahsan, & Ali, 2010).
Imaging Agents for Angiogenesis : The synthesis and application of fluorine-18 labeled diaryl ureas, including those with fluorophenyl urea structures, have been studied for their potential as molecular imaging agents in the field of angiogenic processes (Ilovich et al., 2008).
Mechanism of Action
Target of Action
It is known that urea derivatives can bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
It is known that urea derivatives can interact with their targets, leading to changes in the target’s function . This interaction often involves the formation of bonds between the urea derivative and its target, which can alter the target’s activity.
Biochemical Pathways
It is known that urea derivatives can affect a variety of biochemical pathways, depending on their specific targets . These effects can lead to a range of downstream effects, including changes in cell function and behavior.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is known that urea derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and the nature of their interaction with these targets .
Action Environment
It is known that environmental factors can significantly impact the action of a compound, including its interaction with its targets, its stability, and its overall efficacy .
Safety and Hazards
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFJFSVJQNUMGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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